molecular formula C10H10BrFO2 B14023029 5-Bromo-2-fluoro-3-isopropoxybenzaldehyde

5-Bromo-2-fluoro-3-isopropoxybenzaldehyde

Cat. No.: B14023029
M. Wt: 261.09 g/mol
InChI Key: DKVCQCWSTYANAT-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H10BrFO2. It is a solid substance with a specific odor and is soluble in some organic solvents such as ethanol and dimethyl sulfoxide . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-isopropoxybenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-isopropoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The bromine or fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-Bromo-2-fluoro-3-isopropoxybenzoic acid.

Scientific Research Applications

5-Bromo-2-fluoro-3-isopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of molecular probes and bioactive compounds.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-isopropoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromine and fluorine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-3-isopropoxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms along with an isopropoxy group

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

5-bromo-2-fluoro-3-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C10H10BrFO2/c1-6(2)14-9-4-8(11)3-7(5-13)10(9)12/h3-6H,1-2H3

InChI Key

DKVCQCWSTYANAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1F)C=O)Br

Origin of Product

United States

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